molecular formula C19H14ClN5O2 B4526048 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide

Cat. No.: B4526048
M. Wt: 379.8 g/mol
InChI Key: BRPJXEPMRGPRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide is a complex organic compound that features a combination of pyridazine, benzimidazole, and acetamide moieties

Mechanism of Action

The mechanism of action of benzimidazole derivatives is diverse and depends on their chemical structure and the biological activity they exhibit. For instance, some derivatives have shown potent antibacterial effects .

Future Directions

Benzimidazole derivatives have a broad range of chemical and biological properties, making them an important area of research for the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the future direction in this field could involve the synthesis and evaluation of new benzimidazole derivatives with improved therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyridazine ring: Starting with a chlorinated phenyl derivative, the pyridazine ring is formed through cyclization reactions involving hydrazine derivatives.

    Introduction of the benzimidazole moiety: The benzimidazole ring is synthesized separately, often starting from o-phenylenediamine and carboxylic acids or their derivatives.

    Coupling reactions: The pyridazine and benzimidazole intermediates are then coupled through acylation reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide shares structural similarities with other pyridazine and benzimidazole derivatives.
  • Other similar compounds: include this compound analogs with different substituents on the phenyl or pyridazine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c20-13-6-2-1-5-12(13)14-9-10-18(27)25(24-14)11-17(26)23-19-21-15-7-3-4-8-16(15)22-19/h1-10H,11H2,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPJXEPMRGPRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide
Reactant of Route 4
Reactant of Route 4
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide
Reactant of Route 6
Reactant of Route 6
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.